N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide
Highly selective and potent CB2 receptor agonist (Ki values are 0.037 and 363 nM for CB2 and CB1 receptors, respectively).
Highly selective CB2 receptor agonist; Ki values are 0.037 and 363 nM for CB2 and CB1 receptors respectively. Increases P-ERK1/2 expression in HL-60 cells in vitro.
Highly selective CB2 receptor agonist; Ki values are 0.037 and 363 nM for CB2 and CB1 receptors respectively. Increases P-ERK1/2 expression in HL-60 cells in vitro.
Brand Name:
Vulcanchem
CAS No.:
511532-96-0
VCID:
VC0004569
InChI:
InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30)
SMILES:
CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5
Molecular Formula:
C23H22Cl2N4O
Molecular Weight:
441.3 g/mol
N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide
CAS No.: 511532-96-0
Cat. No.: VC0004569
Molecular Formula: C23H22Cl2N4O
Molecular Weight: 441.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Highly selective and potent CB2 receptor agonist (Ki values are 0.037 and 363 nM for CB2 and CB1 receptors, respectively). Highly selective CB2 receptor agonist; Ki values are 0.037 and 363 nM for CB2 and CB1 receptors respectively. Increases P-ERK1/2 expression in HL-60 cells in vitro. |
|---|---|
| CAS No. | 511532-96-0 |
| Molecular Formula | C23H22Cl2N4O |
| Molecular Weight | 441.3 g/mol |
| IUPAC Name | 1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30) |
| Standard InChI Key | FNOMTMVRTBHRET-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 |
| Canonical SMILES | CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 |
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